molecular formula C8H10NO2P B6185821 2-(dimethylphosphoryl)pyridine-4-carbaldehyde CAS No. 2362014-65-9

2-(dimethylphosphoryl)pyridine-4-carbaldehyde

Cat. No.: B6185821
CAS No.: 2362014-65-9
M. Wt: 183.1
InChI Key:
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Description

2-(dimethylphosphoryl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C8H10NO2P. It is a heterocyclic compound that features a pyridine ring substituted with a dimethylphosphoryl group at the 2-position and a formyl group at the 4-position. This compound is typically a colorless to pale yellow solid and is soluble in common organic solvents such as ether, methanol, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylphosphoryl)pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the phosphorylation of 4-pyridinecarboxaldehyde using dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylphosphoryl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(dimethylphosphoryl)pyridine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dimethylphosphoryl)pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biochemical assays, it may interact with enzyme active sites, leading to inhibition or activation of enzymatic activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylphosphoryl)pyridine-4-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both the dimethylphosphoryl and formyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

2362014-65-9

Molecular Formula

C8H10NO2P

Molecular Weight

183.1

Purity

95

Origin of Product

United States

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